molecular formula C11H21NO3 B2637705 Tert-butyl (2R,3R)-2-ethyl-3-hydroxypyrrolidine-1-carboxylate CAS No. 1932404-85-7

Tert-butyl (2R,3R)-2-ethyl-3-hydroxypyrrolidine-1-carboxylate

Cat. No.: B2637705
CAS No.: 1932404-85-7
M. Wt: 215.293
InChI Key: QLNZIWCMCVTDIC-RKDXNWHRSA-N
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Description

Tert-butyl (2R,3R)-2-ethyl-3-hydroxypyrrolidine-1-carboxylate is a useful research compound. Its molecular formula is C11H21NO3 and its molecular weight is 215.293. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Transformation

Tert-butyl (2R,3R)-2-ethyl-3-hydroxypyrrolidine-1-carboxylate is involved in various chemical syntheses and transformations. The compound is used in the synthesis and Ru(II)-BINAP reduction of a ketoester derived from hydroxyproline, indicating its utility in complex organic syntheses involving chiral compounds (King, Armstrong & Keller, 2005). Additionally, it is part of a unique chemical process where the tert-butyloxycarbonyl (Boc) group migrates intramolecularly via a base-generated alkoxide, showcasing its reactive nature and potential for chemical manipulation (Xue & Silverman, 2010).

Characterization and Structural Analysis

Research also focuses on the detailed structural analysis of compounds derived from this compound. For example, compounds synthesized from it have been characterized using various spectroscopic methods, and their crystal and molecular structures have been determined through X-ray crystallographic analysis. This in-depth analysis provides valuable insights into the molecular geometry and intramolecular interactions of these compounds (Çolak, Karayel, Buldurun & Turan, 2021).

Enzyme-Catalyzed Kinetic Resolution

The compound is also utilized in enzyme-catalyzed kinetic resolutions, which are crucial for producing enantiomerically pure substances. For instance, it has been involved in the resolution of tert-butyl-3-hydroxy-4-phenylpyrrolidine-1-carboxylate, where optimization of enzyme, solvent, and temperature conditions led to highly enantioselective processes. This application highlights its significance in the field of chiral chemistry and the production of enantiomerically pure pharmaceutical intermediates (Faigl, Kovács, Balogh, Holczbauer, Czugler & Simándi, 2013).

Intermediate in Medicinal Chemistry

The compound also serves as a versatile intermediate in medicinal chemistry applications. For example, it has been used in the synthesis of dipeptidyl peptidase IV inhibitors and other biologically significant compounds. Its derivatives have proven to be useful synthons for medicinal applications, demonstrating the compound's crucial role in drug development and pharmaceutical chemistry (Singh & Umemoto, 2011).

Properties

IUPAC Name

tert-butyl (2R,3R)-2-ethyl-3-hydroxypyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO3/c1-5-8-9(13)6-7-12(8)10(14)15-11(2,3)4/h8-9,13H,5-7H2,1-4H3/t8-,9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLNZIWCMCVTDIC-RKDXNWHRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(CCN1C(=O)OC(C)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1[C@@H](CCN1C(=O)OC(C)(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1932404-85-7
Record name tert-butyl (2R,3R)-2-ethyl-3-hydroxypyrrolidine-1-carboxylate
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